

# Protocol for Wash-Free Live-Cell Imaging with Tetrazine Probes

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Compound of Interest		
Compound Name:	BP Fluor 488 Tetrazine	
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This document provides detailed application notes and protocols for the utilization of fluorogenic tetrazine probes in wash-free live-cell imaging. This technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to achieve specific labeling of biomolecules within living cells without the need for wash steps, thereby minimizing cell perturbation and improving signal-to-noise ratios. [1][2][3][4]

### Introduction

Live-cell imaging is a powerful tool for studying dynamic cellular processes. A significant challenge in this field is the specific labeling of target biomolecules with minimal disruption to the cell. Traditional methods often require multiple wash steps to remove unbound fluorescent probes, which can induce cellular stress and lead to a loss of temporal resolution.

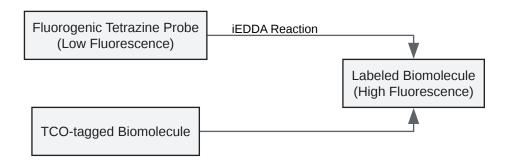
Fluorogenic tetrazine probes offer an elegant solution to this problem.[1] These probes consist of a fluorophore conjugated to a tetrazine moiety. The tetrazine acts as a fluorescence quencher, rendering the probe dimly fluorescent in its unbound state.[1] Upon reaction with a dienophile, such as a trans-cyclooctene (TCO) or other strained alkene that has been metabolically or genetically incorporated into a target biomolecule, the tetrazine undergoes an iEDDA cycloaddition.[5][6][7][8] This reaction is highly specific and rapid, and it chemically alters the tetrazine, disrupting its quenching ability and leading to a significant increase in



fluorescence—a "turn-on" effect.[2][3][9] This inherent fluorogenicity allows for imaging with high contrast without the need to wash away unbound probes.[1][2][3][10][11]

## Principle of the Reaction

The core of this technique is the bioorthogonal reaction between a tetrazine and a strained dienophile. The most commonly used reaction is the iEDDA cycloaddition between a tetrazine and a trans-cyclooctene (TCO).[7][8] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without interfering with native biological processes.[5][9]



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Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a fluorogenic tetrazine probe and a TCO-tagged biomolecule.

## **Key Reagents and Their Properties**

The success of wash-free live-cell imaging with tetrazine probes is dependent on the careful selection of both the tetrazine probe and the dienophile.

Parameter	Value	Reference
Reaction Type	Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition	[5][9][12]
Reactants	Tetrazine and Trans- cyclooctene (TCO)	[5][12]
Reaction Kinetics (Second- order rate constants)	Up to 30,000 M <sup>-1</sup> s <sup>-1</sup>	[12]



## **Experimental Protocols**

# Part 1: Introduction of the Dienophile (TCO) into Live Cells

The first step involves the site-specific introduction of a dienophile, typically TCO, onto the biomolecule of interest. This can be achieved through several methods:

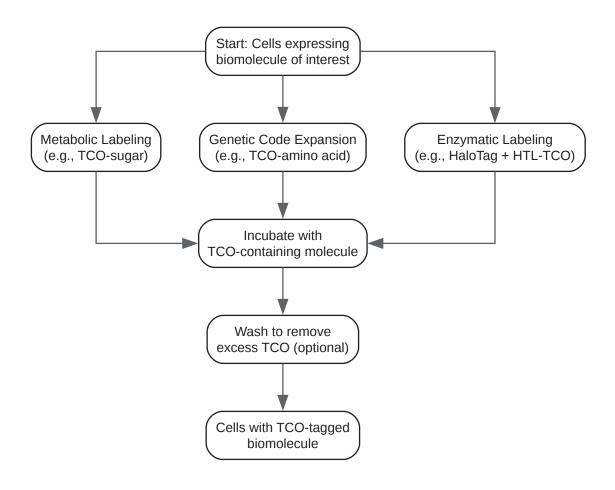
- Metabolic Labeling: For labeling glycans, cells can be incubated with unnatural sugars functionalized with TCO.
- Genetic Code Expansion: Unnatural amino acids containing a TCO group can be genetically encoded into a protein of interest.[2][3][10]
- Enzymatic Labeling: Enzymes such as HaloTag or SNAP-tag can be used to covalently attach TCO-containing ligands to a protein of interest fused to the tag.[2][3][13]

Protocol: TCO Labeling using HaloTag

- Cell Culture: Plate cells expressing the HaloTag-fusion protein on a suitable imaging dish (e.g., glass-bottom dishes).
- Ligand Preparation: Prepare a stock solution of the TCO-containing HaloTag ligand (e.g., HTL-TCO) in DMSO.
- · Labeling:
  - Dilute the HTL-TCO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 μM).
  - Remove the old medium from the cells and add the ligand-containing medium.
  - Incubate for 30-60 minutes at 37°C in a CO2 incubator.
- Washing (Optional but Recommended):
  - While the subsequent tetrazine probe incubation is wash-free, it is good practice to wash out the excess TCO-ligand to minimize any potential non-specific reactions.



 Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh cell culture medium.



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Caption: Workflow for introducing the TCO handle into live cells.

# Part 2: Wash-Free Imaging with Fluorogenic Tetrazine Probes

Once the biomolecule of interest is tagged with TCO, the fluorogenic tetrazine probe can be added for imaging.

Protocol: Live-Cell Imaging

• Probe Preparation: Prepare a stock solution of the fluorogenic tetrazine probe in an appropriate solvent (e.g., DMSO).



• Imaging Medium: Prepare fresh, pre-warmed imaging medium (e.g., phenol red-free cell culture medium or HBSS).

#### • Probe Addition:

- Dilute the tetrazine probe stock solution directly into the imaging medium to the final working concentration. Recommended starting concentrations are in the range of 100 nM to 5 μM, but should be optimized for each probe and cell type. For some probes, concentrations as low as 500 nM for 30 minutes have been reported to be effective.[4][10]
- Gently add the probe-containing medium to the cells.

#### Imaging:

- Mount the imaging dish on the microscope stage.
- Begin imaging immediately. The fluorescence signal will develop over time as the tetrazine probe reacts with the TCO-tagged biomolecule. Time-lapse imaging can be performed to monitor the labeling kinetics.
- There is no need to wash out the excess probe. The low fluorescence of the unbound probe results in a high signal-to-background ratio.[1][2][3]

### **Quantitative Data Summary**



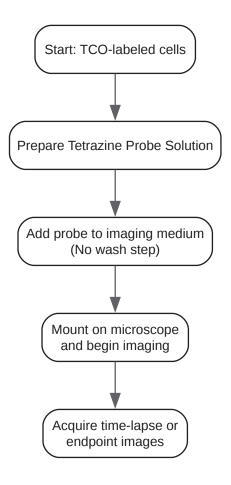
Probe Type	Target	Cell Type	Probe Concentr ation	Incubatio n Time	Fluoresce nce Turn- On	Referenc e
OG-5-Tz	Actin (via Phalloidin- TCO)	HeLa	10 μΜ	30 min	Not specified	[1]
Rh-5-Tz	Actin (via Phalloidin- TCO)	HeLa	10 μΜ	30 min	Not specified	[1]
MeSiRh-5- Tz	Actin (via Phalloidin- TCO)	HeLa	10 μΜ	30 min	Not specified	[1]
HD653	Nup153 (via Lys- BCN)	COS-7	500 nM	30 min	Not specified	[4][10]
SiR-Tz	Nup153 (via Lys- BCN)	COS-7	500 nM	30 min	Not specified	[4][10]
HD654x	ADORA2A- HaloTag (extracellul ar)	COS-7	1 μΜ	30 min	Not specified	[2][3]
HD555	H2A- HaloTag (intracellula r)	COS-7	1 μΜ	Following HD654x	Not specified	[2][3]

## **Troubleshooting and Considerations**

• Probe Stability: Some tetrazine derivatives can be susceptible to hydrolysis.[14] It is recommended to use freshly prepared solutions and consider the stability of the chosen probe in aqueous media.



- Probe Permeability: The cell permeability of tetrazine probes can vary.[2][3][10] For intracellular targets, select a probe that is known to be cell-permeable. For extracellular targets, a cell-impermeable probe can be used to achieve selective surface labeling.[2][3][10]
- Optimization of Concentrations: The optimal concentrations of both the TCO-ligand and the tetrazine probe should be determined empirically to achieve sufficient labeling with minimal background and cytotoxicity.
- Light-Activated Probes: For spatiotemporal control, photocaged dihydrotetrazines can be used.[14][15] These probes are activated by light to form the reactive tetrazine, allowing for precise control over the labeling reaction.[14][15]



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Caption: General workflow for wash-free live-cell imaging with tetrazine probes.



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